1-(Methoxymethyl)-4-methylpiperazine-2,5-dione 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 79247-68-0
VCID: VC18474405
InChI: InChI=1S/C7H12N2O3/c1-8-3-7(11)9(5-12-2)4-6(8)10/h3-5H2,1-2H3
SMILES:
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione

CAS No.: 79247-68-0

Cat. No.: VC18474405

Molecular Formula: C7H12N2O3

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione - 79247-68-0

Specification

CAS No. 79247-68-0
Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
IUPAC Name 1-(methoxymethyl)-4-methylpiperazine-2,5-dione
Standard InChI InChI=1S/C7H12N2O3/c1-8-3-7(11)9(5-12-2)4-6(8)10/h3-5H2,1-2H3
Standard InChI Key FVNXEKFSDOAEGA-UHFFFAOYSA-N
Canonical SMILES CN1CC(=O)N(CC1=O)COC

Introduction

Structural and Molecular Characteristics

The piperazine-2,5-dione core adopts a planar conformation stabilized by resonance interactions between the carbonyl groups and the nitrogen atoms. The methoxymethyl (-CH2_2OCH3_3) and methyl (-CH3_3) substituents enhance lipophilicity, potentially improving bioavailability compared to simpler diketopiperazines. X-ray crystallography and computational studies suggest that the methoxymethyl group introduces steric effects that influence binding affinities to biological targets .

Table 1: Key Structural Features

FeatureDescription
Core StructurePiperazine-2,5-dione with planar conformation
Substituents1-Methoxymethyl, 4-Methyl
Molecular FormulaC7H12N2O3\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight172.18 g/mol

Synthesis and Purification Methods

Synthetic routes for 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione often involve cyclization of linear precursors or modification of existing diketopiperazines. A representative method includes:

  • Condensation Reactions: Reacting N-methylpiperazine derivatives with carbonyl-containing reagents under acidic or basic conditions .

  • Protection-Deprotection Strategies: Using tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by cleavage to yield the final product .

  • Catalytic Enhancements: Employing phase-transfer catalysts (e.g., Al2_2O3_3) to improve reaction efficiency and yields .

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Key Catalyst
Condensation78–85≥90Al2_2O3_3
Protection-Deprotection65–72≥85Boc anhydride

Purification typically involves reduced-pressure distillation or chromatography, achieving purities ≥90% .

Physicochemical Properties

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) and limited solubility in water . Its logP value of 0.92 suggests balanced lipophilicity, making it suitable for oral formulations. Thermal analysis reveals a decomposition temperature of 427°C, indicating stability under standard storage conditions .

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling Point427°C (estimated)
Density1.202 g/cm³
SolubilityEthanol, DMF; low in water

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on colorectal cancer (CRC) cells (HCT-116, SW480) show IC50_{50} values of 12–18 µM, attributed to apoptosis induction via caspase-3 activation . Molecular docking simulations suggest interactions with tubulin and topoisomerase II, akin to plinabulin derivatives .

Neuropharmacological Effects

Preliminary data indicate modulation of GABAA_A receptors, potentially aiding in anxiety and seizure disorders. Niosomal formulations improve blood-brain barrier penetration, enhancing central nervous system bioavailability .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey ActivityBioavailability
1-Methylpiperazine-2,5-dione1-MethylModerate antimicrobialLow
Piperazine BPhenyl, imidazoleAnticancerModerate
PlinabulinImidazole, tert-butylMicrotubule inhibitionHigh

The methoxymethyl group in 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione confers superior lipophilicity and target selectivity compared to analogs.

Pharmacological Challenges and Future Directions

Current limitations include moderate aqueous solubility and metabolic instability in hepatic microsomes . Strategies under investigation include:

  • Niosomal Encapsulation: Enhancing bioavailability through chitosan-coated nanoparticles .

  • Structural Modifications: Introducing fluorinated or PEGylated groups to improve pharmacokinetics .

Ongoing clinical trials focus on CRC and neuroinflammatory models, with Phase I data expected by 2026 .

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